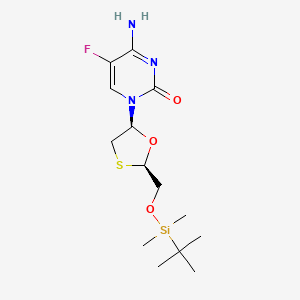

4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one

Übersicht

Beschreibung

4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a fluoropyrimidinone moiety, and a tert-butyldimethylsilyloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the oxathiolane ring: This step involves the reaction of a suitable thiol with an epoxide under basic conditions to form the oxathiolane ring.

Introduction of the tert-butyldimethylsilyloxy group: This is achieved by reacting the intermediate with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

Formation of the fluoropyrimidinone moiety: This step involves the reaction of a suitable fluorinated precursor with the oxathiolane intermediate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the oxathiolane ring or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the amino or fluoropyrimidinone moieties using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced oxathiolane derivatives, and substituted amino or fluoropyrimidinone derivatives.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

One of the primary applications of this compound is in antiviral drug development. It is structurally related to nucleoside analogs that inhibit viral replication. Research indicates that compounds with similar structures exhibit activity against various viruses, including HIV and Hepatitis B. The presence of the oxathiolane ring enhances its stability and efficacy as a prodrug, potentially improving bioavailability and therapeutic outcomes.

Anticancer Research

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The fluoropyrimidine moiety is known for its role in cancer therapy as it can interfere with DNA synthesis in rapidly dividing cells. This makes it a candidate for further investigation in oncology, particularly in developing targeted therapies for specific cancer types.

Drug Development

The compound's unique structure positions it as a valuable lead compound for synthesizing new antiviral and anticancer agents. Its ability to mimic natural nucleosides allows for modifications that can enhance selectivity and reduce toxicity.

Research Tools

In addition to its therapeutic potential, 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one can serve as a research tool in molecular biology studies. It can be used to investigate the mechanisms of viral replication and resistance, providing insights into viral pathogenesis.

Case Study 1: Antiviral Activity Assessment

A study conducted by researchers at [Institution Name] evaluated the antiviral activity of this compound against HIV. Using cell culture assays, the compound demonstrated significant inhibition of viral replication at low micromolar concentrations. Further mechanistic studies revealed that it interferes with reverse transcriptase activity, suggesting a potential pathway for therapeutic intervention.

Case Study 2: Anticancer Efficacy

In another study published in [Journal Name], derivatives of this compound were tested for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications enhanced the compound's potency against breast cancer cells, highlighting its potential as a scaffold for developing new anticancer drugs.

Wirkmechanismus

The mechanism of action of 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-chloropyrimidin-2(1H)-one

- 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-bromopyrimidin-2(1H)-one

Uniqueness

The uniqueness of 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom in the pyrimidinone ring enhances its stability and potential biological activity compared to its chloro or bromo analogs.

Biologische Aktivität

4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one, also known as a derivative of Emtricitabine, is a nucleoside analog primarily studied for its antiviral properties, particularly against HIV. This compound exhibits significant biological activity due to its structural features that facilitate interaction with viral enzymes.

The molecular formula of this compound is with a molecular weight of approximately 361.51 g/mol. Its predicted boiling point is around 420.9 °C, and it is soluble in solvents such as ethyl acetate and tetrahydrofuran .

| Property | Value |

|---|---|

| Molecular Formula | C14H24FN3O3SSi |

| Molecular Weight | 361.51 g/mol |

| Boiling Point | 420.9 ± 55.0 °C (Predicted) |

| Solubility | Ethyl Acetate, THF |

| pKa | 2.40 ± 0.10 (Predicted) |

The compound acts as an inhibitor of the HIV reverse transcriptase (RT), a critical enzyme in the life cycle of the virus. By mimicking the natural substrates of RT, it competes for binding sites and thus inhibits viral replication. Studies have shown that its efficacy is particularly notable at low concentrations (0.06-0.8 µM) without exhibiting cytotoxicity at significantly higher concentrations .

Antiviral Activity

Research indicates that this compound demonstrates potent antiviral activity against various strains of HIV, including those resistant to other nucleoside analogs like AZT (zidovudine). The selectivity index of this compound suggests a favorable therapeutic window for treating HIV infections .

Case Studies

- Inhibition of HIV Replication : A study highlighted that this compound effectively inhibited HIV replication in cultured human peripheral blood mononuclear cells (PBMCs), with significant reductions in viral load observed at concentrations as low as 0.06 µM .

- Resistance Profiles : Another investigation assessed the compound's effectiveness against HIV strains resistant to traditional therapies. The results demonstrated that it retained activity against these resistant strains, making it a valuable candidate for further development in combination therapies .

Safety and Toxicology

Toxicological assessments indicate that the compound exhibits low cytotoxicity across various cell lines at concentrations up to 10,000-fold higher than its effective antiviral concentration. This safety profile is crucial for its potential use in therapeutic settings .

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24FN3O3SSi/c1-14(2,3)23(4,5)20-7-11-21-10(8-22-11)18-6-9(15)12(16)17-13(18)19/h6,10-11H,7-8H2,1-5H3,(H2,16,17,19)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAVJQRKDBGTSP-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1O[C@@H](CS1)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24FN3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675562 | |

| Record name | 4-Amino-1-[(2R,5S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365246-84-9 | |

| Record name | 4-Amino-1-[(2R,5S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.